molecular formula C12H15N3O3 B14006069 Ethyl [(1E)-3-(2-acetylphenyl)triaz-1-en-1-yl]acetate CAS No. 87604-94-2

Ethyl [(1E)-3-(2-acetylphenyl)triaz-1-en-1-yl]acetate

Cat. No.: B14006069
CAS No.: 87604-94-2
M. Wt: 249.27 g/mol
InChI Key: JSKADQNMVRRCKP-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-acetylphenyl)amino]diazenylacetate is an organic compound with the molecular formula C12H14N2O3 It is characterized by the presence of an ester functional group, an azo linkage, and an acetyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-acetylphenyl)amino]diazenylacetate typically involves the diazotization of 2-acetylaniline followed by coupling with ethyl acetoacetate. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, and a basic medium for the coupling reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: Ethyl 2-[(2-acetylphenyl)amino]diazenylacetate can undergo oxidation reactions, typically resulting in the formation of corresponding nitro compounds.

    Reduction: Reduction of the azo linkage can yield the corresponding amines.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(2-acetylphenyl)amino]diazenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(2-acetylphenyl)amino]diazenylacetate involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form active amines, which can then interact with biological targets. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl 2-amino-2-phenylacetate: Similar in structure but lacks the azo linkage.

    2-Acetylphenylhydrazine: Contains the acetyl-substituted phenyl ring but differs in the functional groups attached.

Uniqueness: Ethyl 2-[(2-acetylphenyl)amino]diazenylacetate is unique due to its combination of an ester group, an azo linkage, and an acetyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

87604-94-2

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

ethyl 2-[(2-acetylanilino)diazenyl]acetate

InChI

InChI=1S/C12H15N3O3/c1-3-18-12(17)8-13-15-14-11-7-5-4-6-10(11)9(2)16/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

JSKADQNMVRRCKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN=NNC1=CC=CC=C1C(=O)C

Origin of Product

United States

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